![molecular formula C12H11F3N2O2 B183733 4-[2-(三氟甲基)-1H-苯并咪唑-1-基]丁酸 CAS No. 876728-42-6](/img/structure/B183733.png)

4-[2-(三氟甲基)-1H-苯并咪唑-1-基]丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

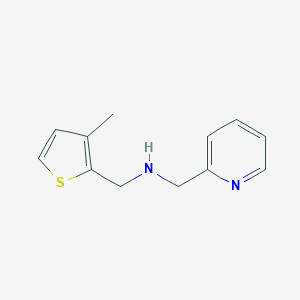

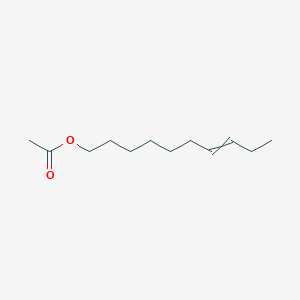

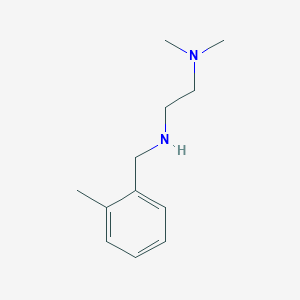

4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid is a chemical compound with the empirical formula C12H11F3N2O2 and a molecular weight of 272.22 . It is a solid substance .

Molecular Structure Analysis

The SMILES string of this compound is OC(=O)CCCn1c(nc2ccccc12)C(F)(F)F . The InChI is 1S/C12H11F3N2O2/c13-12(14,15)11-16-8-4-1-2-5-9(8)17(11)7-3-6-10(18)19/h1-2,4-5H,3,6-7H2,(H,18,19) .Physical And Chemical Properties Analysis

4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid is a solid substance . More detailed physical and chemical properties are not available in the sources I found.科学研究应用

Green, One-Pot, Solvent-Free Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This research highlights the efficiency of a Brønsted acidic ionic liquid, acting as a green and reusable catalyst for the synthesis of tetrasubstituted imidazoles in a solvent-free condition. This method emphasizes the importance of ionic liquids in promoting sustainable chemical processes by enabling recyclability and avoiding solvent use, thus minimizing environmental impact. The study showcases the potential application of benzimidazole derivatives in creating complex molecular structures under eco-friendly conditions (Davoodnia et al., 2010).

Choleretic Activity of Benzimidazole Derivatives

In this study, various 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids were synthesized to examine the impact of substituents on choleretic activity. The results indicate that these acids possess choleretic activity, sometimes surpassing that of known compounds, highlighting the potential of benzimidazole derivatives in therapeutic applications related to bile production and liver health (Grella et al., 1987).

Microwave-assisted Synthesis Incorporating Trifluoromethyl Moiety

The study demonstrates the use of microwave-assisted synthesis to create trifluoromethyl derivatives of heterocyclic compounds. This process underscores the role of trifluoromethyl groups, like those in 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid, in the development of pharmaceutical and chemical intermediates through efficient and novel synthetic routes (Shaaban, 2008).

Biological Activity and Molecular Structures of Complexes

This research presents the synthesis and characterization of complexes with potential antimicrobial activity, derived from benzimidazole compounds. It highlights the versatility of benzimidazole derivatives in forming biologically active compounds, which could be useful in treating infections caused by bacteria or yeasts (Kopel et al., 2015).

A Novel Synthesis of Benzimidazo[1,2-a][1,4]diazepinones

This study explores a one-pot reaction involving a benzimidazole-derived compound, leading to the synthesis of benzimidazole-fused 1,4-diazepine-5-ones. It demonstrates the chemical flexibility of benzimidazole derivatives in creating complex molecules, potentially expanding their utility in pharmaceutical development (Ghandi et al., 2011).

安全和危害

属性

IUPAC Name |

4-[2-(trifluoromethyl)benzimidazol-1-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O2/c13-12(14,15)11-16-8-4-1-2-5-9(8)17(11)7-3-6-10(18)19/h1-2,4-5H,3,6-7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUSGKZLJZMIHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCCC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424639 |

Source

|

| Record name | 4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid | |

CAS RN |

876728-42-6 |

Source

|

| Record name | 4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)

![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)

![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)

![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)